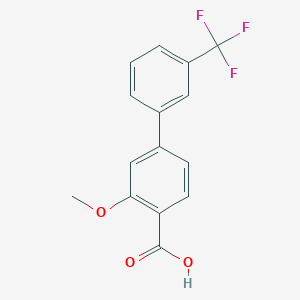

2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-8-10(5-6-12(13)14(19)20)9-3-2-4-11(7-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCINQJFPYOGNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691150 | |

| Record name | 3-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237117-50-8 | |

| Record name | 3-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Molecular Characteristics

2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid belongs to the class of fluorinated benzoic acids, characterized by a methoxy group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 4 of the aromatic ring. Its molecular formula is C₁₅H₁₁F₃O₃ , with a molecular weight of 296.25 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and materials science.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two key fragments:

- Benzoic acid core with methoxy and trifluoromethylphenyl substituents.

- Coupling precursors : A brominated or iodinated benzoic acid derivative and a 3-trifluoromethylphenylboronic acid or analogous coupling partner.

Stepwise Synthesis

Route 1: Suzuki-Miyaura Cross-Coupling

- Starting Material : 4-Bromo-2-methoxybenzoic acid methyl ester.

- Cross-Coupling : React with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water (3:1:1) at 80°C.

- Ester Hydrolysis : Treat with aqueous NaOH in THF/MeOH to yield the carboxylic acid.

Key Advantages :

- High regioselectivity due to the ortho-directing methoxy group.

- Compatibility with boronic acid coupling partners.

Route 2: Friedel-Crafts Acylation

- Substrate : 3-Methoxybenzoic acid.

- Acylation : React with 3-(trifluoromethyl)benzoyl chloride in the presence of AlCl₃ to introduce the acyl group at position 4.

- Reduction and Oxidation : Reduce the ketone to a methylene group (e.g., using Clemmensen reduction) and oxidize to the carboxylic acid.

Challenges :

- Competitive acylation at other positions due to the methoxy group’s directing effects.

- Requires stringent control of reaction conditions.

Route 3: Ullmann Coupling

- Halogenated Intermediate : 4-Iodo-2-methoxybenzoic acid methyl ester.

- Coupling : React with 3-trifluoromethylphenyl copper(I) iodide in DMF at 120°C.

- Hydrolysis : Convert the ester to the acid using LiOH in THF/water.

Yield Considerations :

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

Comparative Analysis of Synthetic Routes

Key Insights :

- The Suzuki-Miyaura route offers the best balance of yield and scalability but involves expensive palladium catalysts.

- Friedel-Crafts acylation is less favored due to regioselectivity issues but uses cheaper reagents.

Mechanistic Insights

Cross-Coupling Mechanisms

In Suzuki reactions, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product. Steric hindrance from the trifluoromethyl group may slow transmetallation, necessitating bulky ligands for kinetic stabilization.

Oxidation Steps

The oxidation of aldehydes or alcohols to carboxylic acids often employs KMnO₄ or CrO₃ under acidic conditions. Alternatively, TEMPO/NaClO₂ systems offer greener alternatives with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 2-methoxy-4-(3-trifluoromethylphenyl)benzaldehyde or this compound.

Reduction: Formation of 2-methoxy-4-(3-methylphenyl)benzoic acid.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it a versatile building block in organic chemistry. Researchers have utilized it in the development of novel compounds with enhanced properties, particularly in medicinal chemistry.

Biological Applications

Potential Anti-inflammatory and Anticancer Properties

Recent studies have investigated the bioactive potential of this compound, particularly its anti-inflammatory and anticancer effects. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better cellular uptake and interaction with biological targets such as enzymes and receptors.

- Case Study: Antimicrobial Activity

A study highlighted the antimicrobial properties of derivatives related to this compound. Compounds with similar structures exhibited potent activity against various bacterial strains, showcasing minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains like MRSA . This suggests that derivatives of this compound could be developed as effective antimicrobial agents.

Pharmaceutical Development

Intermediate for Drug Synthesis

The compound is explored as a pharmaceutical intermediate in the development of new drugs. Its unique functional groups can be modified to enhance therapeutic efficacy or reduce side effects. For instance, the trifluoromethyl group can improve metabolic stability and bioavailability in drug formulations .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals that exhibit unique properties due to their fluorinated nature. These chemicals are often employed in formulations requiring specific performance characteristics, such as enhanced durability or resistance to environmental factors.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile intermediate for novel compound development |

| Biological Applications | Potential anti-inflammatory and anticancer properties | Exhibits antimicrobial activity; MIC values as low as 0.5 µg/mL against MRSA |

| Pharmaceutical Development | Intermediate for drug synthesis | Enhances metabolic stability and bioavailability |

| Industrial Applications | Production of specialty chemicals | Unique properties due to fluorination |

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-methoxy-4-(3-trifluoromethylphenyl)benzoic acid with key analogs, highlighting differences in substituents, molecular weight, and applications:

Key Differences and Implications

Substituent Position and Bioactivity :

- The position of the methoxy group significantly impacts biological activity. For instance, shifting the -OCH₃ from position 2 to 3 (as in 3-methoxy-4-[3-trifluoromethylphenyl]benzoic acid) alters binding affinity to biological targets due to steric and electronic effects .

- The trifluoromethylphenyl group at position 4 enhances aromatic stacking interactions compared to simpler substituents (e.g., -CF₃ or -SCH₃) .

Lipophilicity and Solubility: The trifluoromethyl group increases logP values (a measure of lipophilicity) compared to non-fluorinated analogs. For example, this compound has higher membrane permeability than 2-methoxy-4-(methylthio)benzoic acid . Chlorinated analogs (e.g., 2-chloro-4-[3-trifluoromethoxyphenyl]benzoic acid) exhibit reduced solubility in polar solvents due to halogen electronegativity .

Toxicity Profiles :

- Quantitative structure-toxicity relationship (QSTR) models suggest that molecular connectivity indices (e.g., 0JA, 1JA) correlate with acute toxicity (LD₅₀) in mice. The bulky 3-trifluoromethylphenyl group may reduce toxicity compared to smaller substituents like -CF₃ .

Synthetic Accessibility :

- Compounds with complex aryl substituents (e.g., 3-trifluoromethylphenyl) require multi-step synthesis, including Suzuki-Miyaura coupling, whereas simpler analogs (e.g., 2-methoxy-4-trifluoromethylbenzoic acid) are synthesized via direct electrophilic substitution .

Biological Activity

2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, a compound characterized by its unique chemical structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both a methoxy group and a trifluoromethyl group contributes to its distinctive chemical properties, enhancing its lipophilicity and facilitating better membrane penetration, which is crucial for its biological activity .

The mechanism of action for this compound involves interactions with various biological targets:

- Enzymatic Interactions : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It can modulate receptor activity through hydrogen bonding facilitated by the methoxy group .

- Antimicrobial Activity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, increasing its efficacy against microbial cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Bacillus subtilis | 0.5 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma):

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <5 |

| HeLa | <10 |

These results indicate that the compound may act as a selective inhibitor of cancer cell growth while sparing normal cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in 2021 evaluated the antimicrobial properties of various derivatives of benzoic acid, including this compound. Results showed that this compound exhibited superior activity against MRSA strains compared to conventional antibiotics .

- Anticancer Mechanisms : Another study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications in the trifluoromethyl group significantly enhanced anticancer activity due to improved interaction with target proteins involved in cell proliferation .

- In Silico Studies : Computational modeling studies have indicated that this compound interacts favorably with targets associated with cancer cell signaling pathways, suggesting a mechanism for its observed anticancer effects .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling aromatic intermediates via Suzuki-Miyaura or Ullmann reactions. For example, trifluoromethylphenyl groups can be introduced using palladium-catalyzed cross-coupling (e.g., with aryl boronic acids). Reaction optimization includes:

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Analyze methoxy (δ 3.76–3.86 ppm) and trifluoromethylphenyl protons (δ 7.11–7.29 ppm) for integration ratios .

- LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 326.3) and detect impurities via retention time shifts .

- Melting Point : Compare observed values (e.g., 180–182°C) to literature to assess crystallinity .

Q. What are the key solubility and stability parameters of this compound under various experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (use cosolvents like ethanol at 10–20% v/v) .

- Stability :

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?

Methodological Answer:

Q. What strategies resolve contradictions in spectral data or physicochemical properties reported in different studies?

Methodological Answer:

Q. How to design derivatives of this compound to enhance bioactivity while maintaining metabolic stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.